molecular formula C9H7FN2O B3058955 N-(4-Cyano-2-fluorophenyl)acetamide CAS No. 93129-68-1

N-(4-Cyano-2-fluorophenyl)acetamide

Cat. No. B3058955
CAS RN: 93129-68-1
M. Wt: 178.16 g/mol
InChI Key: RJQKBNJSMFICEY-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 195.19 g/mol.

Scientific Research Applications

Synthesis and Characterization

One of the primary applications of N-(4-Cyano-2-fluorophenyl)acetamide is in the synthesis of novel compounds. Yang Man-li (2008) demonstrated the synthesis of various novel compounds using 3-fluoro-4-cyanophenol as a primary compound. These novel compounds were characterized by elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

Potential in Pesticide Development

The derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have shown potential as pesticides. E. Olszewska, S. Pikus, and B. Tarasiuk (2008) characterized these compounds through X-ray powder diffraction, highlighting their potential in pest control (E. Olszewska et al., 2008).

Immunomodulatory Effects

N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has shown promise in immunomodulation. Studies by B. S. Wang et al. (1988, 2004) revealed its ability to enhance the immune response to weak antigens and restore alloreactivity in immunocompromised animals. This suggests its potential use in potentiating immune responses against tumors and other diseases (B. S. Wang et al., 1988) (B. S. Wang et al., 2004).

As a Building Block in Heterocyclic Synthesis

Moustafa A. Gouda (2014) discussed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a derivative, as a building block for synthesizing polyfunctionalized heterocyclic compounds. This highlights its role in the synthesis of complex organic compounds (Moustafa A. Gouda, 2014).

Antibacterial Applications

N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide and its derivatives have been evaluated for antibacterial activity. N. S. Arutyunyan et al. (2013) found that some derivatives possess high antibacterial activity, indicating its potential use in developing new antibacterial drugs (N. S. Arutyunyan et al., 2013).

Antiplasmodial Properties

In the search for antiplasmodial agents, M. Mphahlele et al. (2017) synthesized and evaluated novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. They found that some compounds exhibit potential in vitro antiplasmodial properties, suggesting a role in malaria treatment (M. Mphahlele et al., 2017).

properties

IUPAC Name

N-(4-cyano-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQKBNJSMFICEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462938
Record name Acetamide, N-(4-cyano-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-2-fluorophenyl)acetamide

CAS RN

93129-68-1
Record name Acetamide, N-(4-cyano-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(4-bromo-2-fluorophenyl)acetamide (12.9 g, 55.4 mmol) in 125 mL of anhydrous dimethyl acetamide was heated in the presence of zinc cyanide (5.53 g, 47.1 mmol) and tetrakis(triphenylphosphine)palladium (0) (5.2 g, 4.5 mmol) at 100° C. for 3 hours. The mixture was diluted with 300 mL of cold water, the resulting solid was filtered, washed with water, and dried. The filtrate was extracted with three 100 mL portions of ethyl acetate and the combined extracts were dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was combined with the solid from the filtration. This combined material was filtered through a silica gel column (100% dichloromethane followed by 100% ethyl acetate) to give 8.5 g of N-(4-cyano-2-fluorophenyl)acetamide as a light cream solid (86% yield).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
catalyst
Reaction Step One
Quantity
5.2 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An oven dried screw cap test tube was charged with NaCN (137 mg, 2.796 mmol) dried KI (77 mg, 0.464 mmol, 20 mol %) and CuI (44 mg, 0.231 mmol, 10 mol %), N-(4-Bromo-2-fluoro-phenyl)-acetamide (540 mg, 2.330 mmol), evacuated and backfilled with argon three times. Anhydrous toluene (1.550 mL) and N,N′-dimethylethylenediamine (250 μl, 2.348 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The organic layers combined were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 372 mg (90% yield) of the title compound as a pale yellow solid.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
44 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
Quantity
1.55 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods III

Procedure details

A Schlenk tube was charged with NaCN (137 mg, 2.80 mmol), CuI (44 mg, 0.23 mmol, 10 mol %), KI (77 mg, 0.46 mmol, 20 mol %), and N-(4-bromo-2-fluorophenyl)acetamide (540 mg, 2.33 mmol), briefly evacuated and backfilled with argon three times. Anhydrous toluene (1.2 mL) and N,N′-dimethylethylenediamine (250 μL, 2.35 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×2 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 1:1) to provide the desired product as a fine white powder (337 mg, 87% yield). Mp 169.5-171.5° C.; 1H NMR (400 MHz, CDCl3, J values are reported in Hz): δ 8.59 (t, J=8.4, 1H), 7.63 (bs, 1H), 7.48 (d, J=8.4, 1H), 7.41 (dd, J=10.6, J=1.8, 1H), 2.30 (s, 3H); 13C NMR (100 MHz, CDCl3): 169.0, 151.3 (d, J=244 Hz), 131.6 (d, J=9.6 Hz), 129.9 (d, J=3.5 Hz), 121.9, 118.7 (d, J=22.8 Hz), 118.1 (d, J=2.9 Hz), 107.1 (d, J=9.3 Hz), 25.3; IR (neat, cm−1): 3317, 2235, 1699, 1593, 1515, 834, 707. Anal. Calcd. for C9H7FN2O: C, 60.67; H, 3.96; N, 15.72. Found: C, 60.42; H, 3.94; N, 15.63.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
44 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods IV

Procedure details

N-(2-Fluoro-4-iodo-phenyl)-acetamide (63 g, 226 mmol) was dissolved in HPMA (100 mL). Copper(1) cyanide (20.6 g, 230 mmol) was added and the mixture heated to an external temperature of 153° C. for 5 h. The hot reaction mixture was poured into water (1 L) with stirring. A large amount of solid formed. The solid was filtered and washed with water (200 mL). The solid was extracted by heating in a flask with methylene chloride (500 mL) for 15 min. The solid was filtered off, washed with methylene chloride (3×100 mL). The combined organic extracts were washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give a brown-orange solid. Ethanol (100 mL) was added and the mixture heated to reflux. The solid did not all dissolve. The cooled mixture was filtered to give a light brown solid. The filtrate was concentrated to ½ volume and cooled overnight to give a further crop of solid. The combined solids were washed with cold ethanol (30 mL) and dried under vacuum to give 30 g (168 mmol). Yield: 75%; mp 173° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (br s, 1H, NH), 8.3 (t, J=8.2 Hz, 1H), 7.9 (d, J=10.7 Hz, 1H), 7.67 (d, J=10.7 Hz, 1H), 2.16 (s, 3H, Me).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
ZY Wan, Y Tao, YF Wang, TQ Mao, H Yin… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of etravirine–VRX-480773 hybrids were designed using structure-guided molecular hybridization strategy and fusing the pharmacophore templates of etravirine and VRX-…
Number of citations: 33 www.sciencedirect.com
ZY Wan, J Yao, Y Tao, TQ Mao, XL Wang, YP Lu… - European Journal of …, 2015 - Elsevier
A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed fusing the pharmacophore templates of etravirine–VRX-480773 hybrids our group previously described and …
Number of citations: 23 www.sciencedirect.com
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
Tetrazines (Tz) have been applied as bioorthogonal agents for various biomedical applications, including pretargeted imaging approaches. In radioimmunoimaging, pretargeting …
Number of citations: 9 pubs.acs.org
ZY Wan, J Yao, TQ Mao, XL Wang, HF Wang… - European Journal of …, 2015 - Elsevier
Based on molecular simulation, the etravirine–VRX-480773 hybrids previously disclosed by our group were optimized to yield novel pyrimidine sulfonylacetanilides 8 with improved …
Number of citations: 22 www.sciencedirect.com

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